4-Hydroperoxydechlorocyclophosphamide
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Overview
Description
Diethyl-4’-hydroperoxycyclophosphamide is a derivative of cyclophosphamide, a widely used anti-cancer prodrug. This compound is known for its ability to cross-link DNA, leading to the induction of apoptosis in T cells. It is an active metabolite of cyclophosphamide and plays a crucial role in its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-4’-hydroperoxycyclophosphamide typically involves the hydroxylation of cyclophosphamide. One method involves the use of unspecific peroxygenases (UPOs) from fungi like Marasmius rotula, which can selectively hydroxylate cyclophosphamide using hydrogen peroxide as a cosubstrate . This enzymatic approach yields high purity products with minimal side reactions.
Industrial Production Methods
Industrial production of Diethyl-4’-hydroperoxycyclophosphamide often relies on chemical synthesis methods developed in the 1970s. These methods involve the preparation of perfosfamide (4-hydroperoxycyclophosphamide) as a precursor, which then decays intracellularly to form the active metabolite .
Chemical Reactions Analysis
Types of Reactions
Diethyl-4’-hydroperoxycyclophosphamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form 4-ketocyclophosphamide.
Reduction: It can be reduced to form less reactive metabolites.
Substitution: The compound can participate in substitution reactions, particularly involving its hydroperoxy group.
Common Reagents and Conditions
Common reagents used in the reactions of Diethyl-4’-hydroperoxycyclophosphamide include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields .
Major Products Formed
The major products formed from the reactions of Diethyl-4’-hydroperoxycyclophosphamide include 4-hydroxycyclophosphamide, aldophosphamide, and 4-ketocyclophosphamide .
Scientific Research Applications
Diethyl-4’-hydroperoxycyclophosphamide has several scientific research applications:
Mechanism of Action
Diethyl-4’-hydroperoxycyclophosphamide exerts its effects by cross-linking DNA, which leads to the induction of apoptosis in T cells. This process is independent of caspase receptor activation and involves the production of reactive oxygen species (ROS), which activate the mitochondrial death pathway . The compound’s molecular targets include DNA and various cellular proteins involved in the apoptotic pathway.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: The parent compound, widely used as an anti-cancer prodrug.
4-Hydroxycyclophosphamide: A primary metabolite of cyclophosphamide, known for its therapeutic effects.
Phosphoramide Mustard: Another active metabolite of cyclophosphamide, involved in DNA cross-linking.
Uniqueness
Diethyl-4’-hydroperoxycyclophosphamide is unique due to its specific ability to induce apoptosis through ROS production and mitochondrial pathway activation. Unlike its parent compound, it does not rely on caspase receptor activation, making it a valuable tool in studying alternative apoptotic pathways .
Properties
CAS No. |
76353-74-7 |
---|---|
Molecular Formula |
C7-H17-N2-O4-P |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
N,N-diethyl-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H17N2O4P/c1-3-9(4-2)14(11)8-7(13-10)5-6-12-14/h7,10H,3-6H2,1-2H3,(H,8,11) |
InChI Key |
GJXPHQZOVOSUNQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=O)NC(CCO1)OO |
Canonical SMILES |
CCN(CC)P1(=O)NC(CCO1)OO |
Appearance |
white crystalline powder, hygroscopic |
Purity |
98% |
Synonyms |
4-hydroperoxydechlorocyclophosphamide 4-OOH-deClCP Asta 7037 DEHP-CP diethyl-4'-hydroperoxycyclophosphamide |
Origin of Product |
United States |
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